molecular formula C28H21ClN2O5 B11495033 N-{5-chloro-2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{5-chloro-2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11495033
M. Wt: 500.9 g/mol
InChI Key: RRIYUWUHQAESQP-UHFFFAOYSA-N
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Description

N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core, a phthalimide moiety, and a chlorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Chlorinated Benzoyl Group: This step often involves Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phthalimide Moiety: This can be done through nucleophilic substitution reactions where the phthalimide group is introduced using reagents like phthalic anhydride and primary amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE
  • **N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE

Uniqueness

The uniqueness of N-[5-CHLORO-2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C28H21ClN2O5

Molecular Weight

500.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C28H21ClN2O5/c1-16-8-10-17(11-9-16)25(33)26-24(21-15-18(29)12-13-22(21)36-26)30-23(32)7-4-14-31-27(34)19-5-2-3-6-20(19)28(31)35/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,30,32)

InChI Key

RRIYUWUHQAESQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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